
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of the nitrophenyl and oxopropoxy groups in its structure suggests that it may exhibit unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-nitrophenol, 2H-chromen-2-one, and a suitable alkylating agent like 2-bromoacetone.
Formation of Intermediate: The first step involves the nitration of phenol to obtain 3-nitrophenol. This is followed by the condensation of 3-nitrophenol with 2H-chromen-2-one under basic conditions to form an intermediate compound.
Alkylation: The intermediate compound is then subjected to alkylation using 2-bromoacetone in the presence of a base such as potassium carbonate. This step results in the formation of the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This could include the use of advanced techniques such as continuous flow reactors, microwave-assisted synthesis, and high-throughput screening of reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The chromen-2-one moiety can be oxidized to form corresponding quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.
Major Products Formed
Reduction: 4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one.
Oxidation: Corresponding quinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an anti-inflammatory, anticancer, or antimicrobial agent due to the presence of the nitrophenyl and chromen-2-one moieties.
Pharmacology: The compound can be studied for its interactions with biological targets such as enzymes, receptors, and DNA.
Materials Science: It may be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biology: The compound can be used as a probe to study various biological processes and pathways.
Mecanismo De Acción
The mechanism of action of 4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as kinases, proteases, and oxidoreductases, as well as receptors like G-protein-coupled receptors (GPCRs) and nuclear receptors.
Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to various biological effects such as cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-nitrophenyl)-2H-chromen-2-one: Lacks the oxopropoxy group, which may result in different biological activities.
7-(2-oxopropoxy)-2H-chromen-2-one: Lacks the nitrophenyl group, which may affect its chemical reactivity and biological properties.
4-(3-aminophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one: The amino group may confer different pharmacological properties compared to the nitro group.
Uniqueness
4-(3-nitrophenyl)-7-(2-oxopropoxy)-2H-chromen-2-one is unique due to the presence of both the nitrophenyl and oxopropoxy groups, which may impart distinct chemical reactivity and biological activities. This combination of functional groups makes it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
4-(3-nitrophenyl)-7-(2-oxopropoxy)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO6/c1-11(20)10-24-14-5-6-15-16(9-18(21)25-17(15)8-14)12-3-2-4-13(7-12)19(22)23/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOXIUKCNHVCSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[5-(1H-benzimidazol-2-ylthio)-2-furyl]methanol](/img/structure/B5737845.png)
![2-[[2-[(4-Chloropyrazol-1-yl)methyl]-4-methoxyphenyl]methylidene]propanedinitrile](/img/structure/B5737846.png)
![methyl 4-[(4-benzylphenoxy)methyl]benzoate](/img/structure/B5737854.png)
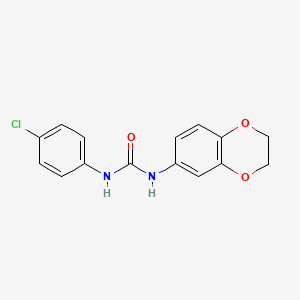
![(2E)-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one](/img/structure/B5737861.png)
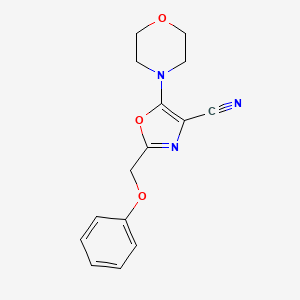
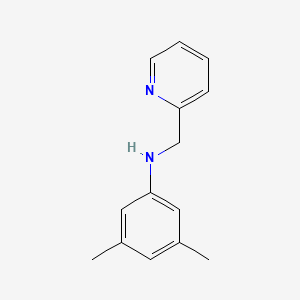
![N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-4,6-dimethylpyrimidin-2-amine](/img/structure/B5737880.png)
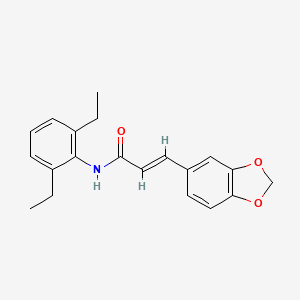
![(E)-{AMINO[(E)-N,N-DIOXO-N'-(PHENYLAMINO)CARBAMIMIDOYL]METHYLIDENE}AMINO ACETATE](/img/structure/B5737902.png)
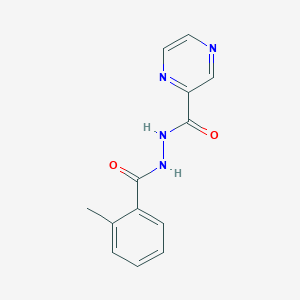
![{4-[(4-FLUOROPHENYL)SULFONYL]PIPERAZINO}(5-METHYL-2-FURYL)METHANONE](/img/structure/B5737918.png)
![2-(3,4-dimethylphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B5737925.png)
![N'-[2-(1,3-benzodioxol-5-yl)-1-methylethylidene]isonicotinohydrazide](/img/structure/B5737928.png)
